5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Description
5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-2-20-13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRDWQPZVMSQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the ethylsulfanyl group: This step might involve nucleophilic substitution using ethylthiol.
Amidation: The final step could involve the reaction of the intermediate with 2-fluoroaniline to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can undergo nucleophilic substitution with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of pyrimidine compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinally, pyrimidine derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry
In industry, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(2-chlorophenyl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the ethylsulfanyl group, for example, can affect the compound’s lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
